2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid
CAS No.: 2243506-89-8
Cat. No.: VC4337832
Molecular Formula: C10H8O5
Molecular Weight: 208.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243506-89-8 |
|---|---|
| Molecular Formula | C10H8O5 |
| Molecular Weight | 208.169 |
| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H8O5/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h4H,1-3H2,(H,12,13) |
| Standard InChI Key | KSPRPEOSTOJENO-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid, reflects its bicyclic architecture:
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A 2H-chromene backbone (benzopyran) with partial saturation at positions 5–8.
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Two ketone groups at positions 2 and 5.
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A carboxylic acid substituent at position 3.
Crystallographic data from analogous chromene derivatives (e.g., ethyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate) reveal planar configurations in the aromatic ring and puckered conformations in the saturated cyclohexanone moiety . Hydrogen bonding between the carboxylic acid and ketone groups likely influences solubility and crystal packing .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.169 g/mol |
| IUPAC Name | 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylic acid |
| SMILES | C1CC2=C(C=C(C(=O)O2)C(=O)O)C(=O)C1 |
| InChI Key | KSPRPEOSTOJENO-UHFFFAOYSA-N |
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis of 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylic acid has been reported, analogous chromenes are typically synthesized via:
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Cyclization Reactions: Condensation of cyclohexanedione derivatives with aldehydes or ketones. For example, 3,5-cyclohexanedione reacts with 2,3-dichlorobenzaldehyde in ethanol under reflux to form structurally related chromenes .
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Oxidation Steps: Post-cyclization oxidation of hydroxyl or methylene groups to ketones.
A proposed route for this compound could involve:
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Condensation of 3,5-cyclohexanedione with a formyl-substituted carboxylic acid.
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In situ oxidation to introduce the 2,5-diketone system.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3,5-Cyclohexanedione | Cyclic diketone for ring formation |
| Malononitrile | Electrophile for Knoevenagel condensation |
| DMAP | Catalyst for nucleophilic reactions |
Modifications to the chromene core, such as methyl group additions or heteroatom incorporation, have been shown to enhance bioactivity in related compounds . For instance, replacing the thiazole ring in similar structures with diazoles improved potency against mutant IDH1 enzymes .
Biological Activities and Mechanisms
Antimicrobial Properties
The carboxylic acid group may enhance interactions with microbial enzymes or membranes. In one study, chromene-3-carboxylates demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 µg/ml) .
Research Findings and Applications
Drug Discovery
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GPCR Modulation: Ethyl chromene-3-carboxylates act as partial agonists of GPBA, a bile acid receptor implicated in glucose metabolism . This highlights the potential of 2,5-dioxo derivatives in metabolic disorder therapeutics.
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Photoredox Catalysis: Coumarin-3-carboxylic acids undergo reductive azaarylation under visible light to yield 4-substituted chroman-2-ones, a reaction applicable to derivatizing this compound .
Table 3: Comparative Bioactivity of Chromene Derivatives
| Compound | Target | IC50/EC50 |
|---|---|---|
| 7,7-Dimethyl-7,8-dihydro-2H-quinoline-2,5(6H)-dione | IDH1 R132H | 0.8 µM |
| Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate | GPBA | 130 nM |
Future Directions
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Synthetic Methodology: Developing regioselective routes for 2,5-diketone formation.
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Target Identification: Screening against mutant IDH1, GPCRs, and microbial proteases.
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Solubility Optimization: Introducing polar substituents (e.g., amines) to improve bioavailability.
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